Cilomilast (cis-4-cyano-4-[3-cyclopentyloxy-4-methoxyphenyl]-cyclohexanecarboxylic acid) [, ] is a second-generation selective inhibitor of phosphodiesterase 4 (PDE4) [, , , , , , ]. PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and immune responses [, , , , , ]. Cilomilast exhibits high selectivity for the PDE4D subtype compared to other subtypes (PDE4A, PDE4B, and PDE4C) [, , ]. This selectivity is considered beneficial in reducing potential side effects associated with non-selective PDE4 inhibition [, , ].
Cilomilast, also known by its trade name Ariflo and research code SB 207499, is classified as a small molecule drug and falls under the category of phosphodiesterase inhibitors. Specifically, it selectively inhibits phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the metabolism of cyclic adenosine monophosphate (cAMP) within cells. By inhibiting PDE4, cilomilast enhances cAMP levels, which is significant in modulating inflammatory responses associated with respiratory diseases such as asthma and COPD .
The synthesis of cilomilast involves a multi-step process that can be summarized as follows:
The detailed reaction conditions typically include specific temperatures, solvents, and catalysts that are tailored to each step to maximize efficiency and minimize by-products.
The molecular formula of cilomilast is , with a relative molecular mass of approximately 343.42 g/mol. Its structure can be described as follows:
Cilomilast undergoes various chemical reactions primarily related to its metabolism and interaction with biological systems:
Understanding these reactions is crucial for predicting drug interactions and optimizing therapeutic use.
Cilomilast acts primarily by inhibiting PDE4, leading to increased levels of cAMP within inflammatory cells. This elevation in cAMP has several downstream effects:
Cilomilast possesses several notable physical and chemical properties:
Cilomilast has been investigated primarily for its potential use in treating respiratory diseases:
Despite its promising pharmacological profile, cilomilast has faced challenges regarding its side effect profile during clinical trials, which has hindered its market approval .
Cilomilast (Ariflo™, SB 207499) was developed as a second-generation phosphodiesterase 4 (PDE4) inhibitor through targeted structural modifications of first-generation compounds like rolipram. The primary optimization goals were enhanced selectivity for PDE4 subtypes and reduced central nervous system (CNS) penetration to minimize emetic side effects. Key structural innovations included:
Compound | Core Structure | Key Modifications | PDE4 Selectivity |
---|---|---|---|
Rolipram | 3-Cyclopropylmethoxy-4-methoxy | None (prototype) | Low (PDE4A/D) |
Cilomilast | cis-4-Cyano-cyclohexane | Cyano group, carboxylic acid terminus | High (PDE4D-preferential) |
The synthesis route involved seven steps starting from 3-(cyclopentyloxy)-4-methoxybenzaldehyde, culminating in a final crystalline product (melting point: 157°C) with high purity (>99.4% plasma protein binding) [2] [5].
Preclinical studies established cilomilast’s anti-inflammatory efficacy and pharmacokinetic profile:
Study Model | Endpoint | Result | Reference |
---|---|---|---|
Human neutrophils | O·⁻₂ inhibition (fMLF-stimulated) | IC₅₀ = 0.28 μM | [6] |
LPS-induced ALI (mice) | Lung TNF-α reduction (vs. control) | 42% decrease | [6] |
COPD primate model | Airway macrophage count reduction | 31% decrease | [7] |
Bioavailability exceeded 100% in fasting states, with linear pharmacokinetics across 2–30 mg doses and negligible first-pass metabolism [2].
Despite promising preclinical data, cilomilast’s clinical development was terminated after Phase III trials revealed insufficient efficacy and regulatory hurdles:
Trial Parameter | Result (Cilomilast vs. Placebo) | Regulatory Significance |
---|---|---|
Mean ΔFEV₁ (24 weeks) | +24 to +44 mL (p < 0.05) | Insufficient clinical benefit |
SGRQ total score change | -1.8 to -4.2 vs. -0.4 to -4.9 | Not clinically significant |
Exacerbation rate reduction | Variable (no consistent effect) | Failed powered study endpoint |
Development cessation reflected industry shifts toward inhaled PDE4 inhibitors (e.g., CHF6001) and dual PDE3/4 inhibitors (e.g., ensifentrine) to enhance lung targeting and minimize systemic exposure [8] [9]. Cilomilast’s legacy informed next-generation PDE4 inhibitors prioritizing subtype selectivity (PDE4B > PDE4D) and delivery optimization [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7